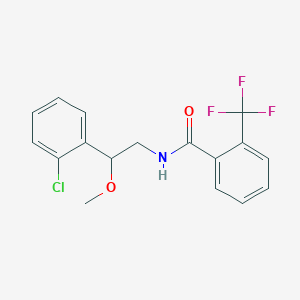

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as ML277, is a small molecule compound that has been extensively studied in recent years due to its potential therapeutic applications. It was initially identified as a potent and selective activator of the KCNQ1 potassium channel, which is involved in regulating the electrical activity of heart cells. ML277 has since been investigated for its effects on other ion channels and has shown promise as a potential treatment for a variety of conditions, including cardiac arrhythmias, epilepsy, and neuropathic pain.

Aplicaciones Científicas De Investigación

New Supramolecular Packing Motifs

Research on supramolecular structures, such as the study by Lightfoot, Mair, Pritchard, and Warren (1999), highlights the potential for compounds with similar structural features to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide in forming novel organizational motifs. These structures are relevant for developing new materials with specific physical properties, such as those found in columnar liquid crystals (Lightfoot et al., 1999).

Antipathogenic Activity of New Thiourea Derivatives

Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized a number of acylthioureas showing significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests that structural analogs of the compound could be explored for antibacterial and antibiofilm applications (Limban et al., 2011).

Catalytic Activation for Chemical Synthesis

The work by Reddy, Revathi, Reddy, and Yadav (2011) on the regioselective ortho-acetoxylation/methoxylation of N-(2-benzoylphenyl)benzamides via substrate-directed C–H activation demonstrates the relevance of similar compounds in synthetic chemistry. These methodologies could facilitate the synthesis of complex molecules, including potential pharmaceuticals (Reddy et al., 2011).

Synthesis and Characterization of Complexes

Research involving the synthesis and structural characterization of complexes, as demonstrated by O’Neil, Wilson, and Katzenellenbogen (1994), provides insight into the potential for compounds with related structures to form complex coordination compounds. These findings have implications for material science and catalysis (O’Neil et al., 1994).

Chlorination and Aromatic Compound Synthesis

Yang, Cao, Cheng, Sun, and Ma (2020) explored the chlorination of N-[2-aryl-1-(1-piperidinylcarbonyl)ethenyl]arenecarboxamides, developing a method for synthesizing chlorinated aromatic compounds. This research underscores the importance of such compounds in the synthesis of chemically modified aromatics with potential applications in various industries (Yang et al., 2020).

Propiedades

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO2/c1-24-15(12-7-3-5-9-14(12)18)10-22-16(23)11-6-2-4-8-13(11)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXWCZSYYFCLQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571671.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2571678.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)